The synthesis of 3α-Hydroxy Pravastatin-d3 (sodium salt) typically begins with the fermentation of mevastatin, a natural product derived from Streptomyces species. Following fermentation, the lactone ring of mevastatin is hydrolyzed, and biological hydroxylation is performed to introduce the allylic 6-alcohol group. This step is crucial for converting mevastatin into pravastatin, which is then further modified to incorporate deuterium at specific positions to create the deuterated form . The process involves optimizing reaction conditions to ensure high yield and purity during large-scale production.
In industrial settings, the production process is scaled up from laboratory methods, ensuring that fermentation, hydrolysis, and hydroxylation steps are efficiently managed. The incorporation of deuterium is carefully controlled to achieve the desired isotopic purity necessary for research applications .
The molecular formula for 3α-Hydroxy Pravastatin-d3 (sodium salt) is . Its structure features a complex arrangement that includes multiple hydroxyl groups and a naphthalene ring system. The presence of deuterium atoms modifies its physical properties compared to non-deuterated pravastatin, making it suitable for specific analytical techniques such as nuclear magnetic resonance spectroscopy.
Property | Value |
---|---|
Molecular Formula | C23H35NaO7 |
Molecular Weight | Approximately 432.55 g/mol |
Solubility | Water-soluble |
Appearance | White crystalline solid |
3α-Hydroxy Pravastatin-d3 (sodium salt) undergoes various chemical reactions typical of statins. The primary reaction involves its competitive inhibition of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis in the liver .
Additionally, the compound's interactions with cellular membranes and transport proteins can alter lipid metabolism pathways, further influencing cholesterol levels and related biological processes.
The mechanism by which 3α-Hydroxy Pravastatin-d3 (sodium salt) exerts its effects involves binding to HMG-CoA reductase. By inhibiting this enzyme, it effectively reduces cholesterol production in the liver. This action not only lowers low-density lipoprotein cholesterol levels but also increases the number of LDL receptors on cell surfaces, enhancing receptor-mediated clearance of LDL from the bloodstream .
The pharmacokinetics of this compound indicate rapid absorption following oral administration, with peak plasma concentrations occurring approximately 60-90 minutes post-dose .
3α-Hydroxy Pravastatin-d3 (sodium salt) has several scientific applications:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5